molecular formula C14H15N3O2 B5877289 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5877289
M. Wt: 257.29 g/mol
InChI Key: DDBNIDKNJSZXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a methoxyphenyl group and a pyridin-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 4-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key proteins or signaling pathways relevant to the disease or condition being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridine ring attached at a different position.

    1-(4-Methoxyphenyl)-3-(quinolin-2-ylmethyl)urea: Contains a quinoline ring instead of a pyridine ring.

    1-(4-Methoxyphenyl)-3-(isoquinolin-1-ylmethyl)urea: Features an isoquinoline ring.

Uniqueness

1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is unique due to the specific positioning of the methoxyphenyl and pyridin-2-ylmethyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-7-5-11(6-8-13)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBNIDKNJSZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.